molecular formula C21H28N2 B5102893 1-benzyl-4-(3-phenylbutyl)piperazine

1-benzyl-4-(3-phenylbutyl)piperazine

Cat. No.: B5102893
M. Wt: 308.5 g/mol
InChI Key: NMGYYUQHEIXWFP-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-phenylbutyl)piperazine is a piperazine derivative characterized by a benzyl group at the N1 position and a 3-phenylbutyl chain at the N4 position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in receptor binding, metabolic stability, and structural adaptability .

Properties

IUPAC Name

1-benzyl-4-(3-phenylbutyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2/c1-19(21-10-6-3-7-11-21)12-13-22-14-16-23(17-15-22)18-20-8-4-2-5-9-20/h2-11,19H,12-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGYYUQHEIXWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

The following table summarizes key structural analogs and their modifications:

Compound Name Substituents (N1/N4) Key Structural Differences Reference
1-Benzyl-4-(3-phenylpropyl)piperazine Benzyl / 3-phenylpropyl Shorter alkyl chain (C3 vs. C4)
1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine Benzyl / 3-hydroxy-3-phenylpentyl Longer chain (C5) with hydroxyl group
1-Benzyl-4-(3-fluorobenzyl)piperazine Benzyl / 3-fluorobenzyl Fluorine substitution on benzyl
1-(3-Benzyloxy-4-methoxybenzyl)piperazine Benzyloxy-methoxybenzyl / H Aromatic ether substituents

Key Observations :

  • Chain length and substituent polarity (e.g., hydroxyl, fluorine, methoxy) significantly influence receptor affinity and solubility .

Pharmacological Activity Comparison

Receptor Affinity and Selectivity
  • 5-HT6 Receptor : Analogues like 1-benzyl-4-(piperazin-1-yl)-1H-indole show reduced 5-HT6 affinity (Ki = 72–916 nM) compared to tacrine derivatives, suggesting that bulkier substituents (e.g., phenylbutyl) may sterically hinder binding .
  • BACE1 Inhibition : Indole-based piperazines (e.g., compound 8, IC50 = 19.66 mM) exhibit moderate activity, while substituents like phenylsulfonyl or benzyloxy groups enhance inhibitory potency by optimizing hydrophobic interactions .
  • Sigma-1 Receptor (Sig-1R) : A related compound, 1-benzyl-4-(3-phenylpropyl)piperazine, shows high Sig-1R affinity (0.5 nM), highlighting the importance of the phenylalkyl chain length for receptor engagement .
Antimicrobial Activity

Pharmacokinetic and Solubility Profiles

Compound Type Aqueous Solubility (μM) ClogD Metabolic Stability Reference
Piperazine with ethylene spacer 80–100 (pH 2.0–6.5) 1.5–2.0 Moderate (piperazine oxidation)
Direct N-phenylpiperazine <20 (pH 2.0–6.5) >3.0 High clearance (deethylation)
1-Benzyl-4-(3-phenylbutyl)piperazine (predicted) ~30–50 ~3.5 Likely susceptible to oxidation

Key Findings :

  • Ethylene or methylene spacers between piperazine and aromatic moieties improve solubility by reducing ClogD and optimizing pKa (~6–7) .
  • Piperazine rings are metabolic hotspots, with oxidation and deethylation as primary pathways .

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